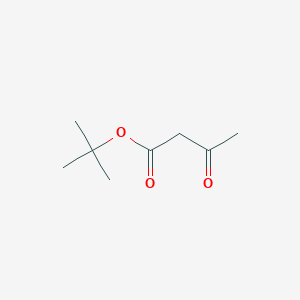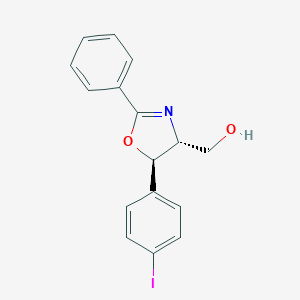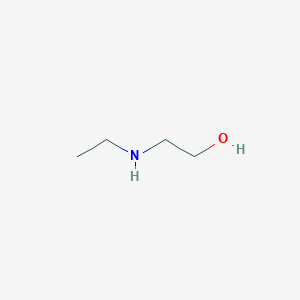![molecular formula C7H9N3O B046426 4-[Amino(hydrazinyl)methylidene]cyclohexa-2,5-dien-1-one CAS No. 111336-61-9](/img/structure/B46426.png)
4-[Amino(hydrazinyl)methylidene]cyclohexa-2,5-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[Amino(hydrazinyl)methylidene]cyclohexa-2,5-dien-1-one, also known as AMD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. AMD is a heterocyclic compound that contains a hydrazine group, an imine group, and a cyclohexadienone ring.
Mécanisme D'action
The mechanism of action of 4-[Amino(hydrazinyl)methylidene]cyclohexa-2,5-dien-1-one involves the inhibition of COX-2 activity, which reduces the production of prostaglandins, which are lipid compounds that play a crucial role in the inflammatory response. Additionally, 4-[Amino(hydrazinyl)methylidene]cyclohexa-2,5-dien-1-one has been shown to induce apoptosis in cancer cells by activating the caspase cascade, which leads to the degradation of cellular components and ultimately cell death.
Effets Biochimiques Et Physiologiques
4-[Amino(hydrazinyl)methylidene]cyclohexa-2,5-dien-1-one has been shown to exhibit several biochemical and physiological effects. In vitro studies have demonstrated that 4-[Amino(hydrazinyl)methylidene]cyclohexa-2,5-dien-1-one inhibits the activity of COX-2, which reduces the production of prostaglandins. Additionally, 4-[Amino(hydrazinyl)methylidene]cyclohexa-2,5-dien-1-one has been shown to induce apoptosis in cancer cells by activating the caspase cascade. In vivo studies have demonstrated that 4-[Amino(hydrazinyl)methylidene]cyclohexa-2,5-dien-1-one exhibits anti-inflammatory effects in animal models of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-[Amino(hydrazinyl)methylidene]cyclohexa-2,5-dien-1-one in lab experiments is its ability to inhibit COX-2 activity, which makes it a useful tool for studying the inflammatory response. Additionally, 4-[Amino(hydrazinyl)methylidene]cyclohexa-2,5-dien-1-one has been shown to induce apoptosis in cancer cells, which makes it a potential therapeutic agent for the treatment of cancer. One limitation of using 4-[Amino(hydrazinyl)methylidene]cyclohexa-2,5-dien-1-one in lab experiments is its potential toxicity, which may limit its use in vivo.
Orientations Futures
There are several potential future directions for research on 4-[Amino(hydrazinyl)methylidene]cyclohexa-2,5-dien-1-one. One area of interest is the development of 4-[Amino(hydrazinyl)methylidene]cyclohexa-2,5-dien-1-one derivatives that exhibit improved pharmacological properties, such as increased potency and decreased toxicity. Another area of interest is the investigation of the mechanisms underlying the anti-inflammatory and anti-tumor effects of 4-[Amino(hydrazinyl)methylidene]cyclohexa-2,5-dien-1-one. Additionally, further research is needed to determine the potential clinical applications of 4-[Amino(hydrazinyl)methylidene]cyclohexa-2,5-dien-1-one as a therapeutic agent for the treatment of inflammatory diseases and cancer.
Méthodes De Synthèse
The synthesis of 4-[Amino(hydrazinyl)methylidene]cyclohexa-2,5-dien-1-one can be achieved through several methods, including the reaction of hydrazine hydrate with 2,5-cyclohexadienone, followed by oxidation with hydrogen peroxide. Another method involves the reaction of 2,5-cyclohexadienone with hydrazine hydrate in the presence of acetic acid and subsequent oxidation with sodium periodate.
Applications De Recherche Scientifique
4-[Amino(hydrazinyl)methylidene]cyclohexa-2,5-dien-1-one has shown potential in scientific research applications, particularly in the field of medicinal chemistry. Research studies have demonstrated that 4-[Amino(hydrazinyl)methylidene]cyclohexa-2,5-dien-1-one exhibits anti-inflammatory, anti-tumor, and anti-viral properties. 4-[Amino(hydrazinyl)methylidene]cyclohexa-2,5-dien-1-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a crucial role in the inflammatory response. Additionally, 4-[Amino(hydrazinyl)methylidene]cyclohexa-2,5-dien-1-one has been shown to induce apoptosis in cancer cells and inhibit the replication of certain viruses, including herpes simplex virus type 1 (HSV-1).
Propriétés
Numéro CAS |
111336-61-9 |
|---|---|
Nom du produit |
4-[Amino(hydrazinyl)methylidene]cyclohexa-2,5-dien-1-one |
Formule moléculaire |
C7H9N3O |
Poids moléculaire |
151.17 g/mol |
Nom IUPAC |
N'-amino-4-hydroxybenzenecarboximidamide |
InChI |
InChI=1S/C7H9N3O/c8-7(10-9)5-1-3-6(11)4-2-5/h1-4,11H,9H2,(H2,8,10) |
Clé InChI |
QFQDQKPDNUTYMC-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC(=O)C=CC1=C(N)NN |
SMILES |
C1=CC(=CC=C1C(=NN)N)O |
SMILES canonique |
C1=CC(=O)C=CC1=C(N)NN |
Synonymes |
Benzenecarboximidic acid, 4-hydroxy-, hydrazide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3-(Dimethylamino)thiophen-2-YL]ethanone](/img/structure/B46345.png)
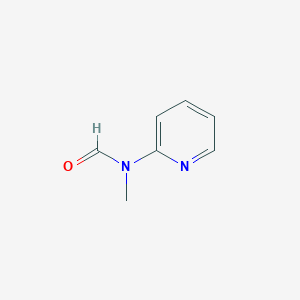
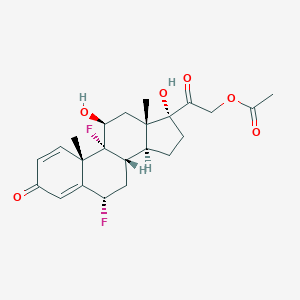
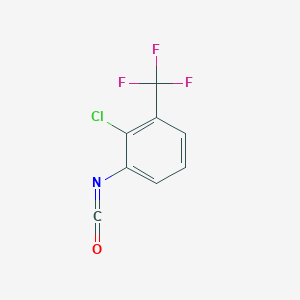
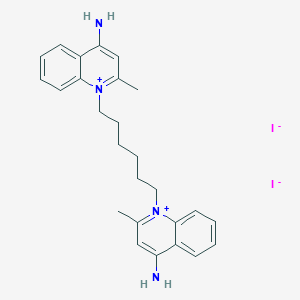
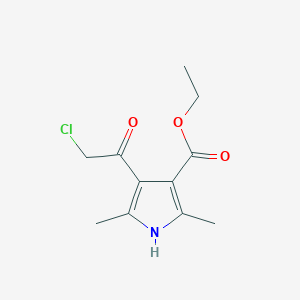
![3-[4-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole](/img/structure/B46364.png)
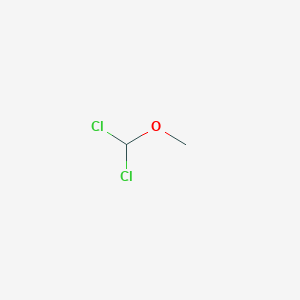
![4-[2-(3,5-Dimethoxyphenyl)ethyl]benzene-1,2-diol](/img/structure/B46366.png)
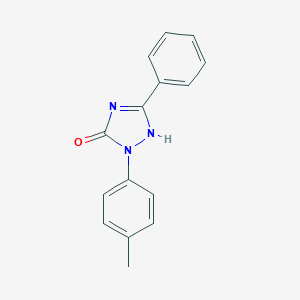
![3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-3-yl acetate](/img/structure/B46370.png)
